Cas no 39811-14-8 (5-chloro-1H-1,3-benzodiazole-2-carboxylic acid)
5-chloro-1H-1,3-benzodiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-1H-benzo[d]imidazole-2-carboxylic acid
- 6-Chlorobenzimidazole-2-carboxylic acid
- 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID, 6-CHLORO-
- 5-CHLORO-1H-BENZOIMIDAZOLE-2-CARBOXYLIc acid
- 6-chloro-1H-benzimidazole-2-carboxylic acid
- 6-Chloro-1H-benzoimidazole-2-carboxylic acid
- 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid
- 5-chloro-1H-benzimidazole-2-carboxylic acid
- 5-chlorobenzimidazole-2-carboxylic acid
- 6(5)-Chloro-1H-benzoimidazole-2-carboxylic acid
- DTXSID00441035
- BB 0259213
- 6-CHLORO-1H-1,3-BENZODIAZOLE-2-CARBOXYLIC ACID
- AS-67411
- 39811-14-8
- SCHEMBL523253
- NZIHMSYSZRFUQJ-UHFFFAOYSA-N
- CHEMBL22586
- F14476
- MFCD09831989
- MFCD06739053
- 5-Chloro-1H-benzo[d]imidazole-2-carboxylicacid
- AKOS000321186
- 5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid
- SY035232
- FT-0761093
- BB 0220346
- 6-Chloro-1H-benzoimidazole-2-carboxylic acid, AldrichCPR
- 6-Chloro-1H-benzo[d]imidazole-2-carboxylicacid
- 5-chlorobenzimidazole-2-carboxylic
- NICKELTELLURIDE
- AB28483
- A824741
- AKOS006223698
- STK502706
- DB-069874
- ALBB-003800
-
- MDL: MFCD09831989
- Inchi: 1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
- InChI Key: NZIHMSYSZRFUQJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(C(=O)O)=N2
Computed Properties
- Exact Mass: 196.00400
- Monoisotopic Mass: 196.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.644
- Boiling Point: 473.415°C at 760 mmHg
- Flash Point: 240.113°C
- Refractive Index: 1.744
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 65.98000
- LogP: 1.91450
5-chloro-1H-1,3-benzodiazole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloro-1H-1,3-benzodiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016796-1g |
6-Chlorobenzimidazole-2-carboxylic acid |
39811-14-8 | 1g |
2258.0CNY | 2021-08-05 | ||
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016796-250mg |
6-Chlorobenzimidazole-2-carboxylic acid |
39811-14-8 | 250mg |
957.0CNY | 2021-08-05 | ||
| TRC | C368658-100mg |
6-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | C368658-250mg |
6-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 250mg |
$ 155.00 | 2023-04-18 | ||
| TRC | C368658-500mg |
6-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 500mg |
$ 236.00 | 2023-04-18 | ||
| TRC | C368658-1g |
6-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 1g |
$ 333.00 | 2023-04-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0227-1g |
6(5)-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 96% | 1g |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0227-5g |
6(5)-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 96% | 5g |
4070.6CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0227-25g |
6(5)-Chloro-1H-benzoimidazole-2-carboxylic acid |
39811-14-8 | 96% | 25g |
14187.75CNY | 2021-05-07 |
5-chloro-1H-1,3-benzodiazole-2-carboxylic acid Suppliers
5-chloro-1H-1,3-benzodiazole-2-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid
Introduction to 5-Chloro-1H-1,3-Benzodiazole-2-Carboxylic Acid (CAS No. 39811-14-8)
5-Chloro-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 39811-14-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The presence of a chlorine atom and a carboxylic acid group in its structure imparts unique chemical and biological characteristics, making it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
The chemical structure of 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid is characterized by a benzene ring fused with a diazole ring, with a chlorine substituent at the 5-position and a carboxylic acid group at the 2-position. This structural arrangement provides a foundation for its reactivity and potential biological activity. The carboxylic acid group can participate in various chemical reactions, such as esterification, amidation, and coupling reactions, making it an essential building block in organic synthesis.
In recent years, significant advancements have been made in understanding the biological properties of 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid. Research has shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. For instance, studies have demonstrated its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a promising candidate for the development of new therapeutic agents for neurological disorders.
Beyond its enzymatic inhibition properties, 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid has also been explored for its anti-inflammatory and anti-cancer activities. Preclinical studies have indicated that this compound can modulate inflammatory pathways and inhibit the proliferation of cancer cells. These findings suggest that it could be further developed into novel drugs for treating inflammatory diseases and cancer.
The synthetic routes to produce 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid have been extensively studied and optimized. One common method involves the cyclization of appropriately substituted arylamides or arylhydrazides under acidic conditions. This approach allows for the efficient synthesis of the compound with high yields and purity. Additionally, recent advancements in green chemistry have led to the development of environmentally friendly synthetic methods that minimize waste and reduce the use of hazardous reagents.
In the context of drug discovery and development, 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its ability to undergo various chemical transformations makes it a valuable starting material for medicinal chemists aiming to design new drugs with improved pharmacological profiles. For example, derivatives of this compound have been synthesized to enhance their selectivity and potency against specific targets.
The safety profile of 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid is an important consideration in its application as a pharmaceutical intermediate. Toxicological studies have shown that it is generally well-tolerated at therapeutic concentrations, although further research is needed to fully understand its long-term effects. Additionally, efforts are ongoing to improve its solubility and bioavailability through various formulation strategies.
In conclusion, 5-chloro-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 39811-14-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in drug discovery processes.
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